Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
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Overview
Description
Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound with the chemical formula C23H19Br2N6NaO3S. This compound is known for its unique structure, which includes multiple azo groups and bromine atoms, making it a subject of interest in various scientific fields .
Preparation Methods
The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to diazotization and coupling reactions under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound’s azo groups can form stable complexes with these targets, affecting their activity and function. The bromine atoms and cyanoethyl groups also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Sodium p-((3,5-dibromo-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate can be compared with other azo compounds, such as:
Sodium p-((3,5-dichloro-4-((p-((2-cyanoethyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate: Similar structure but with chlorine atoms instead of bromine.
Sodium p-((3,5-dibromo-4-((p-((2-methyl)ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate: Similar structure but with a methyl group instead of a cyanoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85030-25-7 |
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Molecular Formula |
C23H19Br2N6NaO3S |
Molecular Weight |
642.3 g/mol |
IUPAC Name |
sodium;4-[[3,5-dibromo-4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H20Br2N6O3S.Na/c1-2-31(13-3-12-26)19-8-4-16(5-9-19)28-30-23-21(24)14-18(15-22(23)25)29-27-17-6-10-20(11-7-17)35(32,33)34;/h4-11,14-15H,2-3,13H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
MJBZYVNHNACHCV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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